2-Chloro-4-methyl-3-nitropyridine

Catalog No.
S1528697
CAS No.
23056-39-5
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methyl-3-nitropyridine

CAS Number

23056-39-5

Product Name

2-Chloro-4-methyl-3-nitropyridine

IUPAC Name

2-chloro-4-methyl-3-nitropyridine

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3

InChI Key

JHARVUVBTAAPLA-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Chloro-3-nitro-4-picoline; 2-Chloro-3-nitro-4-methylpyridine; NSC 402977;

Canonical SMILES

CC1=C(C(=NC=C1)Cl)[N+](=O)[O-]

The exact mass of the compound 2-Chloro-4-methyl-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402977. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-methyl-3-nitropyridine is a highly functionalized, electron-deficient heterocyclic building block characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. The synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group highly activate the 2-chloro position for nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the 3-nitro group serves as a latent amine, which can be readily reduced to facilitate downstream cyclizations. The 4-methyl group provides essential steric hindrance and regiocontrol, making this compound the definitive upstream precursor for 3-amino-2-chloro-4-methylpyridine (CAPIC), a critical intermediate in the commercial synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine [2].

Generic substitution with unmethylated analogs (e.g., 2-chloro-3-nitropyridine) or alternative precursors (e.g., 2-amino-4-picoline) is unfeasible for both structural and synthetic reasons. Structurally, the 4-methyl group is an absolute requirement for forming the specific 4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one core of Nevirapine; omitting it yields an inactive des-methyl analog . Synthetically, attempting to substitute the direct use of 2-chloro-4-methyl-3-nitropyridine by nitrating readily available 2-amino-4-picoline or 2-hydroxy-4-picoline introduces severe manufacturing bottlenecks. These alternative nitration procedures suffer from non-selective nitration at positions 3 and 5, yielding difficult-to-separate isomer mixtures, and present thermo-chemical hazards (potential for "run-away" reactions) at scale [1]. In contrast, procuring pure 2-chloro-4-methyl-3-nitropyridine bypasses these dangerous and low-yielding isomer separation steps, making it the only viable choice for scalable, cost-effective procurement.

Avoidance of Non-Selective Nitration Bottlenecks

When selecting a route to 3-amino-2-chloro-4-methylpyridine, precursor selection dictates procurement viability. Procuring pure 2-chloro-4-methyl-3-nitropyridine allows for direct, high-yielding downstream conversion [1]. In contrast, attempting to synthesize the intermediate in-house by nitrating 2-amino-4-picoline or 2-hydroxy-4-picoline results in non-selective nitration at positions 3 and 5. This generates a problematic mixture of isomers that severely reduces the effective yield and introduces thermo-chemical "run-away" hazards during large-scale manufacturing [1].

Evidence DimensionScalable yield and isomer purity
Target Compound DataDirect use bypasses isomer separation and thermal hazards
Comparator Or Baseline2-Amino-4-picoline (yields mixed 3-/5-nitro isomers requiring costly separation and poses thermal hazards)
Quantified DifferenceElimination of the hazardous 3-/5-nitro isomer separation step
ConditionsIndustrial or large-scale laboratory synthesis of Nevirapine intermediates

Buyers must procure the pre-formed 2-chloro-4-methyl-3-nitropyridine scaffold to ensure scalable, cost-effective manufacturing without the yield losses and safety risks associated with non-selective nitration.

Catalyst-Free SNAr Reactivity at the 2-Position

The 2-chloro position in 2-chloro-4-methyl-3-nitropyridine is highly activated for nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group [1]. This allows for efficient displacement by amines (e.g., ammonia to form 2-amino-4-methyl-3-nitropyridine) under standard conditions without the need for transition-metal catalysts. Unactivated chloropyridines lacking the ortho-nitro group typically require significantly harsher conditions or expensive palladium/copper catalysis to achieve similar amination conversions [1].

Evidence DimensionConditions required for amination
Target Compound DataDirect SNAr displacement (e.g., ethanolic ammonia, autoclave)
Comparator Or BaselineUnactivated chloropyridines (require harsh conditions or Pd/Cu catalysis)
Quantified DifferenceEnables direct, catalyst-free amination
ConditionsNucleophilic aromatic substitution with amines

Enables cost-effective, catalyst-free functionalization at the 2-position, which is critical for large-scale pharmaceutical intermediate production.

Precursor Suitability for Nevirapine API

2-Chloro-4-methyl-3-nitropyridine is the definitive upstream precursor for 3-amino-2-chloro-4-methylpyridine (CAPIC), which is essential for forming the dipyrido-diazepinone core of Nevirapine . The 4-methyl group is an absolute structural requirement for the final API's biological activity against HIV-1 reverse transcriptase. Using an unmethylated analog like 2-chloro-3-nitropyridine would yield a des-methyl diazepinone core, completely altering the steric profile and abolishing the target therapeutic efficacy .

Evidence DimensionStructural suitability for API synthesis
Target Compound DataYields the 4-methyl-dipyrido-diazepinone core required for Nevirapine
Comparator Or Baseline2-Chloro-3-nitropyridine (yields an inactive des-methyl core)
Quantified Difference100% essential for target API structural identity
ConditionsMulti-step synthesis of Nevirapine and related NNRTI analogs

Procurement for Nevirapine synthesis strictly requires the 4-methyl substitution pattern to meet the API's structural specifications.

Commercial Synthesis of 3-Amino-2-chloro-4-methylpyridine (CAPIC)

Driven by the compound's highly activated 2-chloro position and reducible 3-nitro group, it is the primary industrial starting material for synthesizing CAPIC, the critical intermediate for the HIV-1 NNRTI Nevirapine .

Development of Fused Bicyclic Heterocycles

The adjacent chloro and nitro groups allow for sequential SNAr and reduction/cyclization reactions, making this compound an ideal building block for synthesizing substituted imidazopyridines and pyrrolopyridines (azaindoles) in medicinal chemistry programs[1].

Agrochemical Scaffold Generation

Utilized as a starting material for developing selective herbicides and pesticides, where the specific 4-methyl-pyridine electronic and steric environment enhances target binding and environmental stability [1].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

172.0039551 Da

Monoisotopic Mass

172.0039551 Da

Heavy Atom Count

11

UNII

EF2T6N2A5Y

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23056-39-5

Wikipedia

2-Chloro-4-methyl-3-nitropyridine

Dates

Last modified: 08-15-2023

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